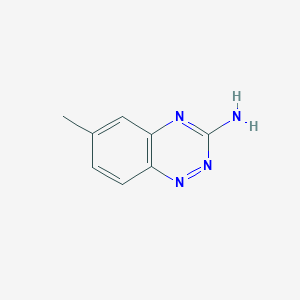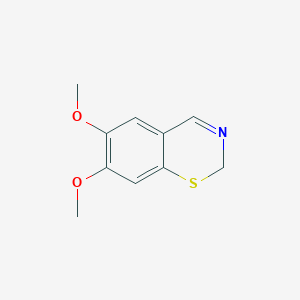
3-Ethyl-3-methylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylheptan-2-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of an ethyl and a methyl group attached to the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methylheptan-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-ethyl-3-methylhept-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired ketone.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-methylheptan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2-methylheptane: A similar branched alkane with a different position of the methyl group.
3-Methyl-3-penten-2-one: An unsaturated ketone with a similar structure but containing a double bond.
3-Heptanone: A straight-chain ketone with a similar carbon backbone but lacking the branching.
Uniqueness
3-Ethyl-3-methylheptan-2-one is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the heptane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Propiedades
Número CAS |
58766-08-8 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3-ethyl-3-methylheptan-2-one |
InChI |
InChI=1S/C10H20O/c1-5-7-8-10(4,6-2)9(3)11/h5-8H2,1-4H3 |
Clave InChI |
MHHKIXQFQTYASZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


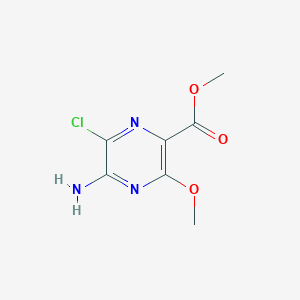
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
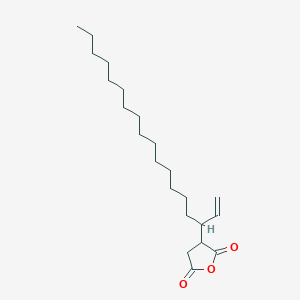


![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
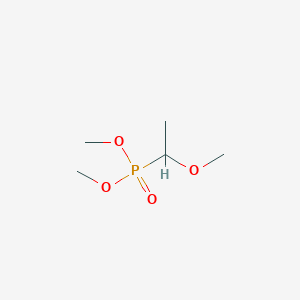
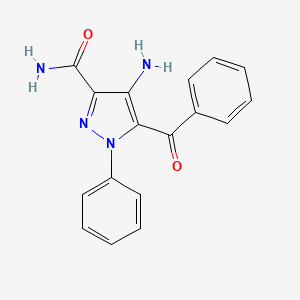
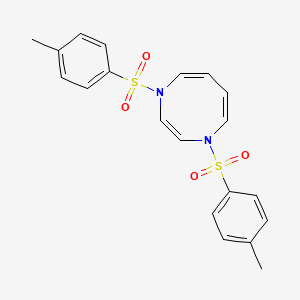
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
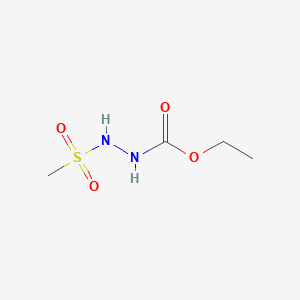
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
